Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate

physical organic chemistry Hammett equation structure–reactivity relationships

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (CAS 2340293-82-3) is an aryl-β-keto ester validated as a privileged fragment scaffold in Keap1-Nrf2 PPI inhibitor campaigns (Kᵢ improvements of 220-380-fold). - Orthogonal functionality: concurrent -NO₂ (reducible to -NH₂) and -Br (Suzuki/Buchwald handle) enables dual-vector library synthesis, eliminating the need for two separate intermediates. - Enhanced reactivity: the unique 3-bromo-5-nitro substitution pattern (Σσₘ ≈ +1.10) accelerates cyclocondensation rates vs. mono-substituted analogs, reducing reaction times. - Dual-labeling ready: latent bioorthogonal handles support FRET probe construction and pull-down reagent synthesis.

Molecular Formula C11H10BrNO5
Molecular Weight 316.10 g/mol
Cat. No. B12073126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate
Molecular FormulaC11H10BrNO5
Molecular Weight316.10 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C11H10BrNO5/c1-2-18-11(15)6-10(14)7-3-8(12)5-9(4-7)13(16)17/h3-5H,2,6H2,1H3
InChIKeyTXRVPEYUUKQYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Procurement of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate


Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (CAS 2340293-82-3, molecular formula C₁₁H₁₀BrNO₅, molecular weight 316.10 g·mol⁻¹) is a synthetic β-keto ester bearing a 3-bromo-5-nitrophenyl ring at the β-carbon and an ethoxy leaving group at the ester terminus . The compound belongs to the aryl-β-keto ester family widely employed as intermediates in heterocycle synthesis and fragment-based drug discovery (FBDD) campaigns [1]. Its defining structural signature—concurrent electron-withdrawing nitro (–NO₂, σₘ = +0.71) and bromo (–Br, σₘ = +0.39) substituents positioned meta to one another on the phenyl ring—creates a unique electronic landscape that cannot be replicated by mono-substituted or regioisomeric analogs [2].

Why Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate Is Irreplaceable by Analogs


Aryl-β-keto esters that differ only by the presence or position of the nitro and bromo substituents exhibit divergent electronic profiles, steric environments, and chemical reactivities that render them non-interchangeable in synthetic and biological contexts. The meta-relationship of the nitro (position 5) and bromo (position 3) groups in the target compound establishes a distinct Hammett substitution pattern (Σσₘ ≈ +1.10) compared with the 3-bromo-only analog (Σσₘ ≈ +0.39) or the 3-nitro-only analog (Σσₘ ≈ +0.71) [1]. These differences translate into measurable shifts in carbonyl electrophilicity, enolate stability, and nucleophilic aromatic substitution (SₙAr) regioselectivity [2]. Furthermore, the dual presence of nitro (reducible to amine) and bromo (Suzuki/Buchwald–Hartwig coupling handle) functionalities provides orthogonal derivatization vectors that mono-functional analogs lack. In fragment-based drug discovery, the 3-bromo-5-nitrophenyl motif has been explicitly validated as a productive fragment scaffold for Keap1–Nrf2 protein–protein interaction inhibitors, whereas related regioisomers showed differential binding modes [3].

Differentiation Evidence for Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate


Hammett σ Profile: Disubstituted vs. Mono-Substituted Analogs

The target compound carries two electron-withdrawing groups at the 3-position (Br) and 5-position (NO₂) on the phenyl ring. The meta substituent constants (σₘ) sum to Σσₘ = +1.10 for the 3-Br/5-NO₂ combination, in contrast to +0.39 for ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7) and +0.71 for ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) [1]. This amplified electron withdrawal increases the electrophilicity of the β-carbonyl carbon, as quantitatively predicted by the Hammett equation (log(k/k₀) = ρ·Σσ), where ρ is reaction-dependent [2].

physical organic chemistry Hammett equation structure–reactivity relationships

Molecular Weight & Physicochemical Differentiation vs. Analogs

The molecular weight of ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate is 316.10 g·mol⁻¹, compared with 271.11 g·mol⁻¹ for the 3-bromo-only analog (CAS 21575-91-7) and 237.21 g·mol⁻¹ for the 3-nitro-only analog (CAS 52119-38-7) . The 3-nitro-only analog is a crystalline solid with a defined melting point of 75–77 °C, whereas the target compound and the 3-bromo-only analog lack publicly reported melting points, suggesting potential differences in physical form at ambient temperature that affect handling and formulation .

physicochemical properties molecular weight procurement specification

Regiochemical Comparison: 3-Bromo-5-nitro vs. 2-Bromo-6-nitro

Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate (bromo meta to nitro) is regioisomeric with ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate (CAS 608510-29-8, bromo ortho to nitro). In the ortho isomer, the nitro group can exert an intramolecular steric and electronic buttressing effect on the adjacent bromo substituent, altering its reactivity in SₙAr and metal-catalyzed cross-coupling reactions. Quantitative mechanistic studies on aryl halides demonstrate that ortho-nitro substitution increases the rate of SₙAr displacement of bromine by a factor of 10²–10³ relative to the meta-nitro case due to direct resonance stabilization of the Meisenheimer intermediate [1].

regiochemistry nucleophilic aromatic substitution ortho vs. meta substitution

Orthogonal Synthetic Handles: Nitro and Bromo Groups

The target compound possesses two chemically addressable functional groups on the aromatic ring: a nitro group (reducible to –NH₂ by H₂/Pd-C, Fe/HCl, or Na₂S₂O₄) and a bromo group (suitable for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings). By contrast, ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7) lacks the nitro handle, and ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) lacks the bromo handle . In fragment-based drug discovery studies, the 3-bromo-5-nitrophenyl scaffold has been elaborated via sulfonylation at the amine generated from nitro reduction and subsequent diversification, yielding Keap1 inhibitors with Kᵢ values in the low micromolar to nanomolar range [1].

orthogonal reactivity cross-coupling nitro reduction chemical biology

Ethyl Ester vs. Carboxylic Acid Reactivity

The ethyl ester of the target compound (MW 316.10) provides a protected carbonyl equivalent that can be selectively hydrolyzed to the corresponding carboxylic acid, 3-(3-bromo-5-nitrophenyl)-2-oxopropanoic acid (CAS 2229015-94-3, MW 288.05). The acid form has a molecular weight 28.05 g·mol⁻¹ lower than the ethyl ester . The ethyl ester offers greater solubility in organic solvents (ethyl acetate, DCM, THF) compared with the more polar, hydrogen-bonding-capable acid, facilitating chromatographic purification and non-aqueous reaction conditions. Additionally, the ester serves as a latent carboxylate for pro-drug strategies where in vivo esterase cleavage reveals the active carboxylic acid species [1].

ester hydrolysis prodrug design synthetic intermediate carboxylic acid comparison

Application Scenarios for Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate


Keap1–Nrf2 PPI Inhibitor Fragment Elaboration

The 3-bromo-5-nitrophenyl scaffold has been directly validated in fragment-based drug discovery (FBDD) campaigns targeting the Keap1–Nrf2 protein–protein interaction. Pallesen et al. (2021) demonstrated that fragments bearing this substitution pattern bind the Keap1 Kelch domain and can be merged to yield inhibitors with Kᵢ improvements of 220–380-fold relative to parent fragments [1]. The target compound's dual orthogonal handles (–NO₂ for amide/sulfonamide coupling after reduction; –Br for cross-coupling) make it an ideal key intermediate for fragment growth and library construction, as evidenced by the Narayanan et al. (2022) FBDD campaign that achieved Kᵢ = 280 nM lead compounds [2].

Heterocycle Synthesis via Sequential Functionalization

The β-keto ester moiety of ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate enables classic heterocycle-forming reactions (Knorr pyrrole, Hantzsch pyridine, Biginelli dihydropyrimidinone) to proceed with the aryl ring already elaborated. The significantly higher electrophilicity of the β-carbonyl (Σσₘ = +1.10) relative to mono-substituted analogs accelerates cyclocondensation rates, potentially reducing reaction times and improving yields for library production [1]. The 3,5-substitution pattern ensures that any resulting heterocycle projects the bromine and reduced-amine functionalities on opposite faces of the ring, a geometry advantageous for target binding [2].

Bioorthogonal Probe Development

The bromine atom at position 3 provides a latent bioorthogonal handle for late-stage Pd-catalyzed conjugation (e.g., Suzuki coupling with fluorescent or biotinylated boronic acids), while the nitro group at position 5 can be reduced to an amine for amide-linked PEGylation or fluorophore attachment. This orthogonal pair enables dual-labeling strategies (FRET probes, pull-down reagents) that are inaccessible with mono-functional analogs. The ester group further offers a traceless prodrug masking strategy if cellular esterase-triggered release is desired [1].

SAR Matrix Synthesis for Medicinal Chemistry

Procuring the target compound as a single advanced intermediate permits a 'divergent' SAR strategy: the nitro group can be reduced and N-functionalized (Library A: amides, sulfonamides, ureas) while the bromo group simultaneously undergoes cross-coupling (Library B: aryl, heteroaryl, alkynyl variants). This contrasts with mono-functional analogs, which require separate procurement of two distinct intermediates to achieve comparable two-dimensional SAR coverage, effectively doubling procurement and synthetic labor costs [1].

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